molecular formula C16H10N4O7 B11531255 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B11531255
M. Wt: 370.27 g/mol
InChI Key: REAYIGPMCXDEJF-UHFFFAOYSA-N
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Description

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro-substituted isoindoline-1,3-dione core linked to a nitrophenylacetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration of Isoindoline-1,3-dione: The starting material, isoindoline-1,3-dione, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Formation of the Acetamide Linkage: The nitrated isoindoline-1,3-dione is then reacted with 3-nitroaniline in the presence of acetic anhydride to form the acetamide linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the nitro groups.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLACETAMIDE: Similar structure but lacks the nitro group on the phenyl ring.

    2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)ACETAMIDE: Similar structure with the nitro group at the 4-position on the phenyl ring.

Uniqueness

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)ACETAMIDE is unique due to the specific positioning of the nitro groups, which can influence its reactivity and biological activity. The presence of nitro groups at both the isoindoline-1,3-dione core and the phenyl ring contributes to its distinct chemical and pharmacological properties.

Properties

Molecular Formula

C16H10N4O7

Molecular Weight

370.27 g/mol

IUPAC Name

2-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C16H10N4O7/c21-14(17-9-2-1-3-10(6-9)19(24)25)8-18-15(22)12-5-4-11(20(26)27)7-13(12)16(18)23/h1-7H,8H2,(H,17,21)

InChI Key

REAYIGPMCXDEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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